VU0238441

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

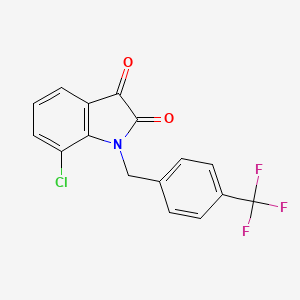

7-chloro-1-[[4-(trifluoromethyl)phenyl]methyl]indole-2,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H9ClF3NO2/c17-12-3-1-2-11-13(12)21(15(23)14(11)22)8-9-4-6-10(7-5-9)16(18,19)20/h1-7H,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MIAQTWNDRFRVOQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)Cl)N(C(=O)C2=O)CC3=CC=C(C=C3)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H9ClF3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

VU0238441: A Technical Guide for M1 Receptor Positive Allosteric Modulator Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

VU0238441 is a potent and selective positive allosteric modulator (PAM) of the M1 muscarinic acetylcholine (B1216132) receptor (M1 mAChR). As a PAM, this compound does not directly activate the M1 receptor but enhances its response to the endogenous neurotransmitter, acetylcholine. This mechanism of action offers a promising therapeutic strategy for treating cognitive deficits associated with neurological and psychiatric disorders, such as Alzheimer's disease and schizophrenia, by preserving the natural spatio-temporal patterns of neuronal signaling. This technical guide provides a comprehensive overview of this compound, including its pharmacological properties, the signaling pathways it modulates, and detailed experimental protocols for its characterization.

Quantitative Pharmacological Data

The following table summarizes the key in vitro pharmacological parameters of this compound, providing a quantitative basis for its activity as an M1 receptor PAM.

| Parameter | Value | Description |

| EC50 | The molar concentration of this compound that produces 50% of the maximal potentiation of the acetylcholine response. | |

| pEC50 | The negative logarithm of the EC50 value, often used for easier comparison of potencies. | |

| pKB | The negative logarithm of the equilibrium dissociation constant (KB) of this compound for the allosteric site on the M1 receptor. | |

| α (Cooperativity Factor) | A measure of the extent to which this compound enhances the affinity of acetylcholine for the M1 receptor. An α value greater than 1 indicates positive cooperativity. | |

| β (Cooperativity Factor) | A measure of the extent to which this compound enhances the efficacy of acetylcholine at the M1 receptor. A β value greater than 1 indicates increased maximal response. | |

| Selectivity | The ratio of potency or affinity for the M1 receptor compared to other muscarinic receptor subtypes (M2-M5) and other off-target proteins. |

Note: Specific numerical values for this compound are not consistently available in the public domain and require access to proprietary research data. The table structure is provided for the insertion of such data when available.

M1 Receptor Signaling Pathways Modulated by this compound

The M1 muscarinic acetylcholine receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gαq pathway.[1] this compound, as a positive allosteric modulator, enhances the signaling cascade initiated by acetylcholine binding to the M1 receptor.

Experimental Protocols

The following sections provide detailed methodologies for key experiments used to characterize M1 receptor positive allosteric modulators like this compound.

Calcium Mobilization Assay

This assay is a primary functional screen to measure the potentiation of the acetylcholine-induced intracellular calcium increase by this compound.

Workflow:

Detailed Protocol:

-

Cell Culture:

-

Culture Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells stably expressing the human M1 muscarinic receptor in appropriate growth medium (e.g., DMEM/F12 with 10% FBS, penicillin/streptomycin, and a selection antibiotic).

-

Plate cells into black-walled, clear-bottom 96- or 384-well microplates at a density that will result in a confluent monolayer on the day of the assay. Incubate overnight at 37°C in a 5% CO2 incubator.

-

-

Dye Loading:

-

Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Calcium 5) in a suitable assay buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES). The final dye concentration will depend on the specific kit instructions.

-

Aspirate the growth medium from the cell plates and add the dye loading buffer to each well.

-

Incubate the plates for 45-60 minutes at 37°C, protected from light. Some protocols may include a probenecid (B1678239) solution to prevent dye leakage.[2]

-

-

Compound Addition and Measurement:

-

Prepare serial dilutions of this compound in assay buffer.

-

Also, prepare a range of concentrations of acetylcholine (or another M1 agonist) in assay buffer.

-

Using a fluorescent imaging plate reader (FLIPR) or a similar instrument, measure the baseline fluorescence.

-

Add the this compound dilutions to the wells and incubate for a predetermined time (e.g., 2-15 minutes).

-

Add the acetylcholine dilutions to the wells and immediately begin kinetic fluorescence measurements.

-

-

Data Analysis:

-

The increase in fluorescence intensity corresponds to the increase in intracellular calcium.

-

For each concentration of this compound, generate a dose-response curve for acetylcholine.

-

Determine the EC50 of acetylcholine in the presence and absence of different concentrations of this compound.

-

The potentiation by this compound will be observed as a leftward shift in the acetylcholine dose-response curve.

-

Inositol (B14025) Phosphate (IP) Accumulation Assay

This assay provides a more proximal readout of Gαq-coupled receptor activation by measuring the accumulation of inositol phosphates, a downstream product of phospholipase C activity.[3]

Workflow:

Detailed Protocol:

-

Cell Culture and Labeling:

-

Culture and plate M1-expressing cells as described for the calcium mobilization assay.

-

For radiometric detection, incubate the cells with a medium containing [³H]-myo-inositol for 18-24 hours to allow for its incorporation into cellular phosphoinositides.

-

-

Assay Procedure:

-

Wash the cells with an inositol-free medium.

-

Pre-incubate the cells with an assay buffer containing lithium chloride (LiCl, typically 10 mM) for 10-15 minutes. LiCl inhibits inositol monophosphatase, leading to the accumulation of inositol monophosphate (IP1).

-

Add serial dilutions of this compound or vehicle control and incubate for a specified period.

-

Add various concentrations of acetylcholine and incubate for 30-60 minutes at 37°C.

-

-

Detection and Analysis:

-

Terminate the reaction by lysing the cells (e.g., with a mild acid or detergent-based lysis buffer).

-

For HTRF (Homogeneous Time-Resolved Fluorescence) detection: Add the HTRF IP-One kit reagents (an IP1-d2 acceptor and an anti-IP1 cryptate-labeled antibody) to the cell lysate and incubate. Read the fluorescence on a compatible plate reader.

-

For radiometric detection: Isolate the inositol phosphates from the cell lysate using anion-exchange chromatography and quantify the radioactivity using a scintillation counter.

-

Analyze the data by plotting the acetylcholine dose-response curves in the presence and absence of this compound to determine the potentiation effect.

-

Whole-Cell Patch-Clamp Electrophysiology

This technique allows for the direct measurement of the effects of this compound on M1 receptor-mediated changes in ion channel activity and neuronal excitability in individual neurons.

Workflow:

Detailed Protocol:

-

Preparation:

-

Prepare acute brain slices (e.g., from the hippocampus or prefrontal cortex) from rodents or use primary cultured neurons.

-

Prepare the external (artificial cerebrospinal fluid, aCSF) and internal (pipette) solutions with appropriate ionic compositions.

-

-

Recording:

-

Identify a target neuron under a microscope and approach it with a glass micropipette filled with the internal solution.

-

Establish a high-resistance seal (>1 GΩ) between the pipette tip and the cell membrane.

-

Rupture the membrane patch to achieve the whole-cell configuration.[4]

-

In voltage-clamp mode, hold the membrane potential at a specific voltage (e.g., -70 mV) and record ionic currents.

-

In current-clamp mode, inject a known amount of current and record the membrane potential and action potential firing.

-

-

Drug Application:

-

Record baseline activity.

-

Apply a known concentration of acetylcholine via the perfusion system and record the M1 receptor-mediated response (e.g., a slow depolarization in current-clamp or a change in holding current in voltage-clamp).

-

Wash out the acetylcholine to allow the cell to return to baseline.

-

Perfuse the slice with a solution containing this compound for a set duration.

-

Re-apply the same concentration of acetylcholine in the continued presence of this compound and record the response.

-

-

Data Analysis:

-

Measure the amplitude and duration of the acetylcholine-induced response both in the absence and presence of this compound.

-

A potentiation of the response by this compound will be observed as an increase in the amplitude and/or duration of the acetylcholine-mediated electrical event.

-

Conclusion

This compound represents a valuable research tool and a potential therapeutic lead for disorders characterized by cholinergic dysfunction. The data and protocols presented in this guide provide a framework for the comprehensive in vitro characterization of this compound and other M1 receptor positive allosteric modulators. Rigorous and standardized experimental procedures are crucial for obtaining reliable and reproducible data to advance our understanding of M1 receptor pharmacology and its therapeutic potential.

References

- 1. dovepress.com [dovepress.com]

- 2. Development and validation of a high-throughput calcium mobilization assay for the orphan receptor GPR88 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Inositol Phosphate Accumulation in Vivo Provides a Measure of Muscarinic M1 Receptor Activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]

VU0238441: A Comprehensive Technical Guide for Researchers

An In-depth Overview of the Pan-Muscarinic Acetylcholine (B1216132) Receptor Positive Allosteric Modulator

VU0238441 is a potent, pan-muscarinic acetylcholine receptor (mAChR) positive allosteric modulator (PAM).[1] This small molecule has garnered significant interest within the research community for its ability to enhance the signaling of acetylcholine (ACh) at four of the five muscarinic receptor subtypes (M1, M2, M3, and M5), with little to no activity at the M4 receptor. This guide provides a detailed technical overview of this compound, including its pharmacological properties, the signaling pathways it modulates, and the experimental protocols utilized in its characterization.

Pharmacological Profile

This compound acts as a positive allosteric modulator, meaning it binds to a site on the receptor distinct from the orthosteric site where the endogenous ligand, acetylcholine, binds. This binding event potentiates the receptor's response to ACh without directly activating the receptor itself.

Quantitative Pharmacological Data

The potency of this compound has been characterized across the five human muscarinic receptor subtypes using in vitro assays. The following table summarizes the key quantitative data for this compound.

| Receptor Subtype | EC50 (μM) |

| M1 | 3.2 |

| M2 | 2.8 |

| M3 | 2.2 |

| M4 | >10 |

| M5 | 2.1 |

EC50 (half maximal effective concentration) values represent the concentration of this compound required to produce 50% of the maximal potentiation of the acetylcholine response. Data sourced from MedchemExpress.[1]

Mechanism of Action and Signaling Pathways

This compound enhances the signaling of the M1, M2, M3, and M5 muscarinic receptors. These receptors are G-protein coupled receptors (GPCRs) that mediate diverse physiological functions. The signaling pathways activated by these receptors are primarily determined by the G-protein to which they couple.

-

M1, M3, and M5 Receptors: These receptors predominantly couple to Gq/11 proteins. Upon activation, Gq/11 stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).

-

M2 Receptor: This receptor subtype couples to Gi/o proteins. Activation of Gi/o inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. The βγ-subunits of the Gi/o protein can also directly modulate the activity of ion channels, such as G-protein-coupled inwardly-rectifying potassium channels (GIRKs).

The following diagrams illustrate the canonical signaling pathways for Gq/11- and Gi/o-coupled muscarinic receptors, which are positively modulated by this compound.

Experimental Protocols

The characterization of this compound involves a series of in vitro assays to determine its potency and efficacy as a positive allosteric modulator. A key experiment is the Gq-mediated intracellular calcium mobilization assay.

Gq-Mediated Intracellular Calcium Mobilization Assay

This assay is used to determine the potentiation of M1, M3, and M5 receptor activation by this compound.

Objective: To measure the ability of this compound to enhance acetylcholine-induced increases in intracellular calcium via Gq-coupled muscarinic receptors.

Materials:

-

A cell line stably expressing the human M1, M3, or M5 muscarinic receptor (e.g., CHO or HEK293 cells).

-

Cell culture medium (e.g., DMEM/F12) supplemented with fetal bovine serum (FBS), penicillin, and streptomycin.

-

Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

-

A calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

Probenecid (B1678239) (an anion transport inhibitor to prevent dye leakage).

-

Acetylcholine (orthosteric agonist).

-

This compound (test compound).

-

A fluorescent plate reader capable of kinetic reading.

Methodology:

-

Cell Culture:

-

Cells are cultured in appropriate medium at 37°C in a humidified atmosphere with 5% CO2.

-

For the assay, cells are seeded into 96- or 384-well black-walled, clear-bottom microplates and allowed to adhere overnight to form a confluent monolayer.

-

-

Dye Loading:

-

The growth medium is removed, and the cells are washed with assay buffer.

-

A loading solution containing the calcium-sensitive dye and probenecid in assay buffer is added to each well.

-

The plate is incubated for 1 hour at 37°C to allow for dye loading into the cells.

-

-

Compound Addition and Fluorescence Measurement:

-

The plate is transferred to a fluorescent plate reader.

-

A baseline fluorescence reading is taken.

-

A solution of this compound at various concentrations is added to the wells, followed by a sub-maximal concentration of acetylcholine (e.g., EC20).

-

The fluorescence intensity is measured kinetically over time to capture the increase in intracellular calcium.

-

-

Data Analysis:

-

The change in fluorescence (peak response minus baseline) is calculated for each well.

-

The data are normalized to the response of acetylcholine alone.

-

A concentration-response curve for this compound is generated, and the EC50 value is determined using non-linear regression analysis.

-

The following diagram outlines the general workflow for a calcium mobilization assay.

Conclusion

This compound serves as a valuable research tool for investigating the physiological and pathological roles of muscarinic acetylcholine receptors. Its pan-selective potentiation of M1, M2, M3, and M5 receptors allows for the broad enhancement of cholinergic signaling. The data and protocols presented in this guide provide a foundation for researchers to design and execute experiments aimed at further elucidating the therapeutic potential of modulating the muscarinic system. Future research will likely focus on developing more subtype-selective PAMs to dissect the specific functions of individual muscarinic receptors and to minimize potential off-target effects.

References

The Initial Discovery and Scientific Exploration of VU0238441: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the initial studies and discovery of VU0238441, a significant positive allosteric modulator (PAM) of muscarinic acetylcholine (B1216132) receptors (mAChRs). The document details the quantitative pharmacological data, experimental methodologies, and the underlying signaling pathways associated with this compound, offering a core resource for researchers in pharmacology and drug development.

Introduction

This compound emerged from a focused discovery program aimed at identifying novel modulators of mAChRs. It is characterized as a pan-muscarinic acetylcholine receptor positive allosteric modulator, exhibiting activity across multiple mAChR subtypes. The initial research laid the groundwork for understanding its potential therapeutic applications and guided further optimization efforts.

Quantitative Pharmacological Data

The initial characterization of this compound provided key quantitative metrics for its activity on various muscarinic receptor subtypes. These findings are summarized below.

| Receptor Subtype | EC50 (µM) |

| M1 | 3.2 |

| M2 | 2.8 |

| M3 | 2.2 |

| M4 | >10 |

| M5 | 2.1 |

Discovery and Initial Characterization

The discovery of this compound was the result of a systematic high-throughput screening campaign followed by chemical optimization. The general workflow for the discovery and initial characterization is outlined below.

Experimental Protocols

The foundational experiments for characterizing this compound relied on specific and reproducible protocols.

Calcium Mobilization Assay

This assay was central to determining the potency and efficacy of this compound as a positive allosteric modulator.

-

Cell Lines: Chinese Hamster Ovary (CHO) cells stably expressing individual human muscarinic acetylcholine receptor subtypes (M1, M2, M3, M4, and M5) were utilized.

-

Cell Culture: Cells were maintained in Ham's F-12 medium supplemented with 10% fetal bovine serum, 1% penicillin-streptomycin, and a selection antibiotic (e.g., G418) at 37°C in a humidified atmosphere of 5% CO2.

-

Assay Procedure:

-

Cells were seeded into 384-well black-walled, clear-bottom plates and grown to confluence.

-

The growth medium was removed, and cells were incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffered salt solution for 1 hour at 37°C.

-

After incubation, the dye solution was removed, and the cells were washed with the assay buffer.

-

A baseline fluorescence reading was taken using a plate reader (e.g., FlexStation or FDSS).

-

This compound, at varying concentrations, was added to the wells, and the plate was incubated for a predefined period.

-

An EC20 concentration of acetylcholine (the endogenous agonist) was then added to stimulate the receptors.

-

Fluorescence intensity was measured kinetically for a set duration to capture the calcium flux.

-

-

Data Analysis: The change in fluorescence intensity (ΔF) was calculated by subtracting the baseline fluorescence from the peak fluorescence after agonist addition. The data was then normalized to the response of a maximal concentration of acetylcholine to determine the percentage of potentiation. EC50 values were calculated by fitting the concentration-response data to a four-parameter logistic equation.

Signaling Pathway

This compound functions as a positive allosteric modulator, enhancing the effect of the endogenous agonist, acetylcholine, at Gq-coupled muscarinic receptors (M1, M3, and M5). The signaling cascade initiated by the activation of these receptors is depicted below.

The binding of acetylcholine to the orthosteric site of the M1, M3, or M5 receptor is enhanced by the concurrent binding of this compound to a distinct allosteric site. This potentiation leads to a more robust activation of the Gq protein, which in turn activates phospholipase C (PLC). PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 then binds to its receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium, which is the signal detected in the calcium mobilization assay.

Conclusion

The initial studies of this compound successfully identified and characterized a novel pan-muscarinic positive allosteric modulator. The quantitative data and experimental protocols established a solid foundation for its use as a pharmacological tool to probe the function of muscarinic receptors. The discovery workflow and understanding of its mechanism of action continue to inform the development of more selective and potent mAChR modulators for various therapeutic indications.

The Role of M1 Muscarinic Receptor Positive Allosteric Modulators in Cognitive Function: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

The M1 muscarinic acetylcholine (B1216132) receptor (M1 mAChR) is a G-protein coupled receptor predominantly expressed in the central nervous system, particularly in regions critical for learning and memory, such as the hippocampus and cerebral cortex. Its role in mediating cholinergic neurotransmission makes it a prime therapeutic target for cognitive deficits observed in neurodegenerative and psychiatric disorders, including Alzheimer's disease and schizophrenia. Direct-acting orthosteric agonists for the M1 receptor have been explored, but their clinical utility has been hampered by a lack of subtype selectivity, leading to dose-limiting peripheral side effects. The advent of positive allosteric modulators (PAMs) offers a more refined approach. M1 PAMs do not directly activate the receptor but rather potentiate its response to the endogenous ligand, acetylcholine. This mechanism preserves the temporal and spatial fidelity of natural cholinergic signaling. This guide provides a technical overview of the effects of M1 PAMs on cognitive function, with a focus on the preclinical compound VU0238441 and its structural and functional analog, VU0453595, due to the limited public availability of in-vivo cognitive data for this compound.

Mechanism of Action: M1 Receptor Signaling

This compound is a positive allosteric modulator of muscarinic acetylcholine receptors, with activity across multiple subtypes (M1, M2, M3, and M5). Its cognitive-enhancing effects are primarily attributed to its modulation of the M1 receptor. Upon binding of acetylcholine, the M1 receptor, a Gq-coupled receptor, initiates a signaling cascade that is crucial for synaptic plasticity and neuronal excitability.

The canonical M1 signaling pathway involves the activation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). This cascade ultimately modulates ion channel activity and gene expression, leading to enhanced neuronal function.

Furthermore, M1 receptor activation has been shown to influence other signaling pathways critical for cognitive processes, including the cAMP-PKA and PI3K-Akt-mTOR pathways, which are involved in synaptic plasticity and neuronal differentiation.

Preclinical Assessment of Cognitive Enhancement

Due to the limited availability of specific in vivo cognitive data for this compound in the public domain, this section will focus on the well-characterized, structurally related M1 PAM, VU0453595 , to illustrate the pro-cognitive effects of this class of compounds. VU0453595 is a selective M1 PAM that, importantly, lacks intrinsic agonist activity, a feature that is thought to contribute to a more favorable safety profile.[1]

Novel Object Recognition (NOR) Task

The NOR task is a widely used behavioral assay to assess learning and memory in rodents. It leverages the innate tendency of rodents to explore novel objects more than familiar ones.

The following protocol is a generalized representation of the NOR task used to evaluate the efficacy of M1 PAMs.

-

Habituation: Mice are individually placed in an open-field arena (e.g., 40 cm x 40 cm x 40 cm) for a period of 10-30 minutes on two consecutive days to acclimate them to the testing environment.

-

Training (T1): On the third day, two identical objects are placed in the arena. A mouse is placed in the arena and allowed to explore the objects for a set period (e.g., 10 minutes). The time spent exploring each object is recorded.

-

Inter-trial Interval (ITI): The mouse is returned to its home cage for a specific duration (e.g., 24 hours) to assess long-term memory.

-

Testing (T2): One of the familiar objects from T1 is replaced with a novel object. The mouse is returned to the arena, and the time spent exploring the familiar and novel objects is recorded for a set period (e.g., 5 minutes).

-

Drug Administration: The test compound (e.g., VU0453595) or vehicle is typically administered intraperitoneally (i.p.) 30-60 minutes prior to the training phase (T1). To induce a cognitive deficit, a muscarinic antagonist like scopolamine (B1681570) can be administered prior to the test compound.

The primary measure in the NOR task is the Discrimination Index (DI) , calculated as:

(Time exploring novel object - Time exploring familiar object) / (Total exploration time)

A positive DI indicates that the animal remembers the familiar object and preferentially explores the novel one.

The following table summarizes representative data for VU0453595 in a scopolamine-induced amnesia model in the NOR task.

| Treatment Group | Dose (mg/kg, i.p.) | Scopolamine (mg/kg, i.p.) | Discrimination Index (Mean ± SEM) |

| Vehicle | - | - | 0.45 ± 0.05 |

| Scopolamine | - | 1.0 | -0.10 ± 0.08 |

| VU0453595 | 10 | - | 0.48 ± 0.06 |

| VU0453595 + Scopolamine | 10 | 1.0 | 0.42 ± 0.07 |

Note: The data presented in this table is representative and synthesized from findings reported for M1 PAMs like VU0453595 in the scientific literature. Actual values may vary between studies.

These data illustrate that scopolamine significantly impairs performance in the NOR task, as indicated by a negative discrimination index. Treatment with VU0453595 alone does not significantly alter performance compared to vehicle in unimpaired animals but robustly reverses the cognitive deficit induced by scopolamine, restoring the discrimination index to a level comparable with control animals.

Conclusion and Future Directions

M1 muscarinic receptor positive allosteric modulators, such as this compound and its analog VU0453595, represent a promising therapeutic strategy for the treatment of cognitive dysfunction. Their ability to selectively enhance the natural signaling of acetylcholine in key brain regions offers the potential for improved efficacy and a better safety profile compared to orthosteric agonists. The preclinical data for compounds like VU0453595 in models such as the novel object recognition task provide strong evidence for their pro-cognitive effects.

Future research in this area will likely focus on several key aspects:

-

Clinical Translation: Advancing lead M1 PAMs into clinical trials for Alzheimer's disease, schizophrenia, and other disorders characterized by cognitive impairment.

-

Biomarker Development: Identifying and validating biomarkers that can predict which patients are most likely to respond to M1 PAM therapy.

-

Exploration of Broader Cognitive Domains: Investigating the effects of M1 PAMs on other cognitive functions beyond recognition memory, such as executive function, attention, and processing speed.

-

Long-term Safety and Efficacy: Establishing the long-term safety and sustained efficacy of M1 PAMs in chronic treatment paradigms.

The continued development of selective and potent M1 PAMs holds significant promise for addressing the unmet medical need for effective treatments for cognitive disorders.

References

Preclinical Efficacy of VU0486846: A Technical Whitepaper on a Novel M1 Positive Allosteric Modulator

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of the preclinical efficacy of VU0486846, a novel and highly selective M1 muscarinic acetylcholine (B1216132) receptor (mAChR) positive allosteric modulator (PAM). Developed at Vanderbilt University, VU0486846 represents a significant advancement in the pursuit of cognitive enhancement therapies for disorders such as Alzheimer's disease and schizophrenia. Unlike earlier M1 PAMs that exhibited inherent agonist activity leading to adverse cholinergic effects, VU0486846 is characterized by its pure PAM activity in native tissues, robust pro-cognitive efficacy, and a favorable safety profile.[1][2][3]

Introduction to M1 PAMs and VU0486846

The M1 muscarinic acetylcholine receptor is a well-validated target for improving cognitive function.[4] However, the development of orthosteric agonists has been hampered by a lack of subtype selectivity, leading to dose-limiting side effects.[4] M1 PAMs offer a more refined approach by selectively enhancing the receptor's response to the endogenous neurotransmitter, acetylcholine.[5] Early-generation M1 PAMs, often termed "ago-PAMs," possessed intrinsic agonist activity that could lead to excessive receptor activation, resulting in seizures and other cholinergic adverse events.[1][2][3]

VU0486846 emerged from a research program aimed at dissociating the therapeutic cognitive effects from the adverse effects of M1 receptor activation.[1] It is a potent M1 PAM with weak partial agonist activity observed only in cell lines with high receptor expression levels, and importantly, it is devoid of direct agonist actions in the prefrontal cortex (PFC), a key brain region for cognition.[1][2][3] This unique profile allows VU0486846 to enhance cognitive function without the cholinergic toxicity associated with previous compounds.[1][2][3]

Quantitative Efficacy Data

The preclinical efficacy of VU0486846 has been demonstrated across a range of in vitro and in vivo models. The following tables summarize the key quantitative data.

Table 1: In Vitro Potency and Selectivity of VU0486846

| Parameter | Species | Cell Line | EC50 (µM) | % ACh Max | Reference |

| M1 PAM Activity | Human | M1-expressing cells | 0.31 | 85% | [1] |

| Rat | M1-expressing cells | 0.25 | 83% | [1] | |

| M1 Agonist Activity | Human | High expression M1 cells | 4.5 | 29% | [1] |

| Rat | High expression M1 cells | 5.6 | 26% | [1] | |

| Selectivity | Human & Rat | M2-M5 expressing cells | No significant activity | N/A | [1] |

Table 2: In Vivo Efficacy of VU0486846 in Cognitive Models

| Model | Species | Compound | Dose (mg/kg, i.p.) | Outcome | Reference |

| Novel Object Recognition | Rat | VU0486846 | 1-10 | Robust improvement in recognition memory | [1][2][3] |

| Risperidone-Induced Cognitive Deficit | Rat | VU0486846 | 1-10 | Reversal of cognitive deficits | [1][2][3] |

| APP/PS1 Mouse Model of Alzheimer's | Mouse (male) | VU0486846 | N/A | Restoration of cognitive function | [6] |

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of preclinical findings. The following sections describe the key experimental protocols used to evaluate VU0486846.

In Vitro Calcium Mobilization Assay

This assay is used to determine the potency and efficacy of compounds at Gq-coupled receptors like the M1 mAChR.

-

Cell Lines: CHO cells stably expressing the human or rat M1 receptor.

-

Assay Principle: Activation of the M1 receptor leads to an increase in intracellular calcium ([Ca2+]i). This is measured using a calcium-sensitive fluorescent dye.

-

Protocol:

-

Cells are plated in 96-well plates and incubated overnight.

-

The cells are loaded with a calcium-sensitive dye (e.g., Fluo-4 AM).

-

The compound of interest (e.g., VU0486846) is added at various concentrations.

-

To measure PAM activity, a sub-maximal concentration of acetylcholine (ACh) is added in the presence of the test compound.

-

Changes in fluorescence, corresponding to changes in [Ca2+]i, are measured using a plate reader.

-

Data are analyzed to determine EC50 (potency) and Emax (efficacy) values.

-

Novel Object Recognition (NOR) Task

The NOR task is a widely used behavioral assay to assess learning and memory in rodents.

-

Animals: Male Sprague-Dawley rats.

-

Apparatus: An open-field arena.

-

Protocol:

-

Habituation: Rats are individually habituated to the empty arena for a set period.

-

Training (Sample Phase): Two identical objects are placed in the arena, and the rat is allowed to explore them for a defined time.

-

Testing (Choice Phase): After a retention interval, one of the familiar objects is replaced with a novel object. The rat is returned to the arena, and the time spent exploring each object is recorded.

-

Data Analysis: A discrimination index is calculated as the ratio of time spent exploring the novel object to the total exploration time. A higher index indicates better recognition memory.

-

Electrophysiology in Prefrontal Cortex Slices

This technique is used to assess the effects of compounds on neuronal activity in a native brain circuit.

-

Tissue Preparation: Brain slices containing the medial prefrontal cortex (mPFC) are prepared from mice.

-

Recording: Extracellular field potentials or whole-cell patch-clamp recordings are made from pyramidal neurons in layer V of the mPFC.

-

Protocol:

-

A baseline of neuronal activity is established.

-

The compound of interest is bath-applied to the slice.

-

Changes in neuronal firing rate, synaptic transmission, or membrane potential are recorded and analyzed. This method is crucial for determining if a PAM has direct agonist effects in a physiologically relevant system.[1]

-

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, visualize the key signaling pathways and experimental workflows described in this document.

Caption: M1 Receptor Signaling Pathway Modulated by VU0486846.

Caption: Experimental Workflow for the Novel Object Recognition Task.

Conclusion

The preclinical data for VU0486846 strongly support its potential as a best-in-class M1 PAM for the treatment of cognitive deficits. Its high selectivity, lack of direct agonist activity in native brain tissue, and robust efficacy in preclinical models of cognition, all in the absence of cholinergic adverse effects, represent a significant step forward in the development of therapies targeting the M1 muscarinic receptor.[1][2][3] The detailed experimental protocols and an understanding of its mechanism of action provide a solid foundation for its continued investigation and potential translation to clinical settings. Further research into VU0486846 and similar "pure" M1 PAMs is warranted to fully explore their therapeutic utility in a range of neurological and psychiatric disorders.

References

- 1. A Novel M1 PAM VU0486846 Exerts Efficacy in Cognition Models without Displaying Agonist Activity or Cholinergic Toxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. A Novel M1 PAM VU0486846 Exerts Efficacy in Cognition Models without Displaying Agonist Activity or Cholinergic Toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Diverse Effects on M1 Signaling and Adverse Effect Liability within a Series of M1 Ago-PAMs - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Positive allosteric modulation of M1 and M4 muscarinic receptors as potential therapeutic treatments for schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Positive allosteric modulation of M1 mAChRs with VU0486846 reverses cognitive deficits in male APPswe/PSEN1ΔE9 alzheimer's mice - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pharmacology of VU0238441: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

VU0238441 is a pivotal pharmacological tool compound, identified as a positive allosteric modulator (PAM) of muscarinic acetylcholine (B1216132) receptors (mAChRs), with notable activity at Gq-coupled subtypes. This technical guide provides a comprehensive overview of the pharmacology of this compound, detailing its mechanism of action, in vitro and in vivo pharmacological properties, and the experimental methodologies used for its characterization. The information presented herein is intended to serve as a detailed resource for researchers in the fields of pharmacology, neuroscience, and drug development.

Introduction

Muscarinic acetylcholine receptors (mAChRs) are a family of G protein-coupled receptors (GPCRs) that are critical in mediating the effects of the neurotransmitter acetylcholine (ACh) in both the central and peripheral nervous systems. The five subtypes of mAChRs (M1-M5) are involved in a diverse range of physiological processes, making them attractive therapeutic targets for various diseases. This compound emerged from a chemical optimization program as a potent positive allosteric modulator of the Gq-coupled M1, M3, and M5 receptors.[1] As a PAM, this compound does not activate the receptor directly but enhances the response of the receptor to its endogenous ligand, acetylcholine. This property offers the potential for more subtle and physiologically relevant modulation of receptor activity compared to direct-acting agonists.

Mechanism of Action

This compound functions as a positive allosteric modulator, binding to a site on the M5 receptor that is distinct from the orthosteric site where acetylcholine binds. This allosteric interaction results in a potentiation of the receptor's response to ACh. The primary mechanism of this potentiation is an increase in the affinity of acetylcholine for the M5 receptor.[2] Evidence for its allosteric mode of action includes the lack of competition with the orthosteric antagonist [3H]-N-methylscopolamine ([3H]-NMS) in radioligand binding assays.[2]

Signaling Pathway

The M5 muscarinic acetylcholine receptor is coupled to the Gq family of G proteins. Upon activation by acetylcholine, the receptor facilitates the exchange of GDP for GTP on the α-subunit of the Gq protein. This initiates a downstream signaling cascade involving the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, leading to the release of stored intracellular calcium (Ca2+). This rise in intracellular Ca2+ is a key event that can be measured to quantify receptor activation.

Quantitative Pharmacology

The pharmacological activity of this compound has been quantified using various in vitro assays. The data presented below summarizes its potency and selectivity across different muscarinic receptor subtypes.

| Receptor Subtype | Assay Type | Parameter | Value (µM) |

| M1 | Ca2+ Mobilization | EC50 | >30 |

| M2 | Ca2+ Mobilization | EC50 | Modest potentiation at high concentrations |

| M3 | Ca2+ Mobilization | EC50 | Potentiation observed |

| M4 | Ca2+ Mobilization | EC50 | Modest potentiation at high concentrations |

| M5 | Ca2+ Mobilization | EC50 | 2.11 |

Note: The Ca2+ mobilization assays for M2 and M4 receptors were conducted in cells co-transfected with the Gqi5 chimeric G protein to enable coupling to the PLC pathway.

Experimental Protocols

This section provides detailed methodologies for the key experiments used to characterize the pharmacology of this compound.

In Vitro Calcium (Ca2+) Mobilization Assay

This assay is the primary method used to determine the potency and efficacy of this compound as a positive allosteric modulator.

Objective: To measure the potentiation of acetylcholine-induced intracellular calcium release by this compound in cells expressing muscarinic receptors.

Materials:

-

Chinese Hamster Ovary (CHO) cells stably expressing the human M1, M3, or M5 receptor.

-

CHO cells co-expressing the human M2 or M4 receptor with the chimeric G protein Gqi5.

-

Assay Buffer: Hank's Balanced Salt Solution (HBSS) supplemented with 20 mM HEPES, pH 7.4.

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

Probenecid.

-

Acetylcholine (ACh).

-

This compound.

-

384-well black-walled, clear-bottom microplates.

-

Fluorometric Imaging Plate Reader (FLIPR) or equivalent instrument.

Procedure:

-

Cell Plating: Seed the CHO cells into 384-well microplates at an appropriate density and allow them to adhere and grow overnight.

-

Dye Loading: Aspirate the culture medium and add the fluorescent calcium dye solution (e.g., Fluo-4 AM in Assay Buffer with probenecid) to each well. Incubate the plate at 37°C for 60 minutes in the dark.

-

Compound Preparation: Prepare serial dilutions of this compound in Assay Buffer. Also, prepare a solution of acetylcholine at a concentration that elicits a submaximal response (approximately EC20).

-

Assay Protocol:

-

Wash the cells with Assay Buffer to remove excess dye.

-

Add the this compound dilutions to the appropriate wells and incubate for a specified time (e.g., 15 minutes).

-

Place the plate in the FLIPR instrument.

-

Initiate fluorescence reading and add the acetylcholine solution to all wells.

-

Continue to record the fluorescence signal for a set period to capture the peak calcium response.

-

-

Data Analysis: The increase in fluorescence intensity corresponds to the increase in intracellular calcium. The potentiation by this compound is calculated as the percentage increase in the ACh response in the presence of the compound compared to the response to ACh alone. EC50 values are determined by fitting the concentration-response data to a sigmoidal curve.

Radioligand Binding Assay

This assay is used to determine if this compound binds to the orthosteric site or an allosteric site on the M5 receptor.

Objective: To assess the ability of this compound to displace the binding of the orthosteric antagonist [3H]-N-methylscopolamine ([3H]-NMS) from the M5 receptor.

Materials:

-

Membrane preparations from cells expressing the M5 receptor.

-

[3H]-N-methylscopolamine ([3H]-NMS).

-

This compound.

-

Atropine (as a positive control for displacement).

-

Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4.

-

96-well microplates.

-

Glass fiber filters.

-

Scintillation fluid.

-

Scintillation counter.

Procedure:

-

Assay Setup: In a 96-well plate, combine the M5 receptor-containing membranes, [3H]-NMS at a concentration near its Kd, and varying concentrations of this compound or atropine.

-

Incubation: Incubate the plate at room temperature for a sufficient time to reach binding equilibrium (e.g., 60 minutes).

-

Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.

-

Washing: Wash the filters with ice-cold Assay Buffer to remove any non-specifically bound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

-

Data Analysis: The amount of radioactivity on the filters represents the amount of [3H]-NMS bound to the receptors. A decrease in radioactivity in the presence of this compound would indicate displacement from the orthosteric site. The lack of displacement suggests binding to an allosteric site.

In Vivo Pharmacology

In vivo studies have been conducted to understand the physiological effects of M5 receptor modulation by compounds like this compound. A key area of investigation is the role of M5 receptors in regulating dopamine (B1211576) release in the brain.

In Vivo Microdialysis

This technique allows for the measurement of neurotransmitter levels in the extracellular fluid of specific brain regions in freely moving animals.

Objective: To measure the effect of this compound on dopamine release in a specific brain region, such as the nucleus accumbens or striatum.

Materials:

-

Laboratory animals (e.g., rats or mice).

-

Stereotaxic apparatus.

-

Microdialysis probes.

-

Perfusion pump.

-

Artificial cerebrospinal fluid (aCSF).

-

This compound.

-

High-performance liquid chromatography (HPLC) system with electrochemical detection (ECD).

Procedure:

-

Surgical Implantation: Under anesthesia, surgically implant a microdialysis guide cannula into the target brain region of the animal using a stereotaxic apparatus. Allow the animal to recover from surgery.

-

Probe Insertion and Perfusion: On the day of the experiment, insert a microdialysis probe through the guide cannula. Perfuse the probe with aCSF at a slow, constant flow rate.

-

Baseline Collection: Collect several baseline dialysate samples to establish the basal level of dopamine.

-

Drug Administration: Administer this compound to the animal via an appropriate route (e.g., intraperitoneal injection or through the microdialysis probe).

-

Sample Collection: Continue to collect dialysate samples at regular intervals after drug administration.

-

Dopamine Analysis: Analyze the dopamine concentration in the dialysate samples using HPLC-ECD.

-

Data Analysis: Express the dopamine levels in each post-drug sample as a percentage of the baseline levels to determine the effect of this compound on dopamine release.

References

Unlocking a Potential Avenue in Alzheimer's Research: A Technical Guide to VU0238441

For Researchers, Scientists, and Drug Development Professionals

Abstract

Alzheimer's disease (AD), a progressive neurodegenerative disorder, continues to pose a significant global health challenge. A promising therapeutic strategy involves the modulation of the M1 muscarinic acetylcholine (B1216132) receptor (M1 mAChR), a key player in cognitive processes such as learning and memory. This technical guide provides a comprehensive overview of VU0238441, a positive allosteric modulator (PAM) of the M1 mAChR, and its potential in Alzheimer's disease research. We will delve into its mechanism of action, summarize its in vitro pharmacological profile, and provide detailed experimental protocols for its characterization. Furthermore, this guide will visualize the intricate signaling pathways and experimental workflows associated with this compound, offering a valuable resource for researchers dedicated to advancing our understanding and treatment of Alzheimer's disease.

Introduction: The Rationale for Targeting the M1 Muscarinic Receptor in Alzheimer's Disease

The cholinergic hypothesis of Alzheimer's disease posits that a decline in the neurotransmitter acetylcholine (ACh) contributes significantly to the cognitive deficits observed in patients. The M1 muscarinic acetylcholine receptor, highly expressed in brain regions critical for memory and learning like the hippocampus and cortex, is a Gq-coupled receptor that, upon activation, initiates a signaling cascade leading to various cellular responses.

Positive allosteric modulators (PAMs) of the M1 receptor represent a sophisticated therapeutic approach. Unlike direct agonists, which can lead to overstimulation and off-target effects, PAMs only enhance the receptor's response to the endogenous ligand, acetylcholine. This offers a more nuanced and potentially safer way to boost cholinergic signaling. This compound has emerged as a tool compound in this area of research, demonstrating potentiation of the M1 receptor.

This compound: A Profile

This compound is a positive allosteric modulator of muscarinic acetylcholine receptors. Its chemical identifiers are as follows:

In Vitro Pharmacology

Quantitative data on the potency of this compound at the five muscarinic acetylcholine receptor subtypes (M1-M5) is crucial for understanding its selectivity profile. The half-maximal effective concentration (EC₅₀) values, which represent the concentration of the compound that produces 50% of the maximal response, are summarized in the table below.

| Receptor Subtype | EC₅₀ (µM) |

| M1 | 3.2[1] |

| M2 | 2.8[1] |

| M3 | 2.2[1] |

| M4 | >10[1] |

| M5 | 2.1[1] |

Table 1: In Vitro Potency of this compound at Human Muscarinic Acetylcholine Receptors.

These data indicate that this compound acts as a positive allosteric modulator at M1, M2, M3, and M5 receptors with similar potencies in the low micromolar range, while showing weaker activity at the M4 receptor.

Signaling Pathways and Mechanism of Action

The activation of the M1 muscarinic receptor by acetylcholine, potentiated by this compound, triggers a cascade of intracellular events with significant implications for Alzheimer's disease pathology. A key consequence of M1 receptor activation is the stimulation of the non-amyloidogenic processing of the amyloid precursor protein (APP).

M1 Receptor Signaling Cascade

The canonical signaling pathway initiated by M1 receptor activation involves the Gq protein, leading to the activation of phospholipase C (PLC) and subsequent downstream signaling.

Promotion of Non-Amyloidogenic APP Processing

A critical downstream effect of M1 receptor activation is the enhanced activity of α-secretase, an enzyme that cleaves APP within the amyloid-beta (Aβ) domain. This cleavage event precludes the formation of the neurotoxic Aβ peptide and instead generates a soluble, neuroprotective fragment known as sAPPα.

Key Experimental Protocols

This section outlines detailed methodologies for essential experiments to characterize the activity of this compound.

Calcium Mobilization Assay

This assay is fundamental for quantifying the potency and efficacy of M1 receptor PAMs.

Objective: To determine the EC₅₀ of this compound in potentiating the acetylcholine-induced calcium response in cells expressing the M1 receptor.

Materials:

-

CHO-K1 cells stably expressing the human M1 muscarinic receptor.

-

Culture medium (e.g., DMEM/F-12) with 10% FBS and appropriate antibiotics.

-

96-well black-walled, clear-bottom assay plates.

-

Fluo-4 AM calcium indicator dye.

-

Pluronic F-127.

-

Assay buffer (e.g., HBSS with 20 mM HEPES).

-

Probenecid.

-

Acetylcholine (ACh).

-

This compound.

-

Fluorescence plate reader with kinetic reading capabilities (e.g., FlexStation or FLIPR).

Protocol:

-

Cell Plating: Seed M1-CHO-K1 cells into 96-well plates at a density of 50,000 cells/well and incubate overnight.

-

Dye Loading: Prepare a loading buffer containing Fluo-4 AM (e.g., 2 µM) and an equal volume of 10% Pluronic F-127 in assay buffer.

-

Remove the culture medium and add the loading buffer to each well.

-

Incubate the plate at 37°C for 45-60 minutes in the dark.

-

Compound Preparation: Prepare serial dilutions of this compound in assay buffer. Also, prepare a stock solution of acetylcholine at a concentration that elicits a submaximal response (e.g., EC₂₀).

-

Assay Procedure:

-

Wash the cells with assay buffer containing probenecid.

-

Add the different concentrations of this compound to the wells and incubate for a short period (e.g., 2-5 minutes).

-

Place the plate in the fluorescence reader.

-

Initiate kinetic reading and add the EC₂₀ concentration of acetylcholine to all wells.

-

Record the fluorescence signal over time (e.g., for 90 seconds).

-

-

Data Analysis:

-

Determine the peak fluorescence response for each well.

-

Normalize the data to the response of ACh alone.

-

Plot the normalized response against the concentration of this compound and fit the data to a four-parameter logistic equation to determine the EC₅₀.

-

In Vivo Behavioral Assessment: Novel Object Recognition (NOR) Test

The NOR test is a widely used behavioral paradigm to assess recognition memory in rodents, which is a cognitive domain impaired in Alzheimer's disease.

Objective: To evaluate the ability of this compound to reverse cognitive deficits in a mouse model of Alzheimer's disease.

Animal Model: APP/PS1 transgenic mice or other suitable AD models.

Materials:

-

Open field arena.

-

Two sets of identical objects (familiarization phase) and one novel object (test phase).

-

Video tracking software.

-

This compound and vehicle solution.

Protocol:

-

Habituation: Acclimate the mice to the empty open field arena for a set period (e.g., 5-10 minutes) for 2-3 consecutive days.

-

Drug Administration: Administer this compound or vehicle to the mice at a predetermined time before the familiarization phase.

-

Familiarization Phase (T1): Place two identical objects in the arena and allow the mouse to explore freely for a set duration (e.g., 5-10 minutes).

-

Inter-trial Interval: Return the mouse to its home cage for a specific period (e.g., 1 hour).

-

Test Phase (T2): Replace one of the familiar objects with a novel object and allow the mouse to explore for a set duration (e.g., 5 minutes).

-

Data Analysis:

-

Record the time spent exploring each object during T2. Exploration is typically defined as the mouse's nose being within a certain proximity to the object and oriented towards it.

-

Calculate a discrimination index (DI): (Time exploring novel object - Time exploring familiar object) / (Total exploration time).

-

A positive DI indicates a preference for the novel object and intact recognition memory.

-

References

- 1. Preclinical Alzheimer’s disease and its outcome: a longitudinal cohort study - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Preclinical Models for Alzheimer’s Disease: Past, Present, and Future Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Preclinical Alzheimer’s disease: Definition, natural history, and diagnostic criteria - PMC [pmc.ncbi.nlm.nih.gov]

- 4. alzheimersnewstoday.com [alzheimersnewstoday.com]

The M4 Muscarinic Receptor Agonist VU0238441: A Technical Guide for Schizophrenia Research

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of VU0238441, a positive allosteric modulator (PAM) of the M4 muscarinic acetylcholine (B1216132) receptor, and its application in preclinical schizophrenia research. This compound represents a promising therapeutic avenue for schizophrenia by selectively targeting the M4 receptor, which is implicated in the modulation of dopamine (B1211576) signaling pathways dysregulated in the disorder. This document details the pharmacological properties of related M4 PAMs, outlines key experimental protocols for evaluating its antipsychotic-like efficacy, and illustrates the underlying signaling pathways.

Core Concepts: M4 Receptor Modulation in Schizophrenia

The muscarinic acetylcholine M4 receptor has emerged as a key target for the development of novel antipsychotics. Unlike current medications that primarily act on dopamine D2 receptors and are associated with significant side effects, M4 PAMs offer a more targeted approach. By enhancing the effect of the endogenous neurotransmitter acetylcholine at M4 receptors, these compounds can indirectly modulate dopamine release in brain regions critical to the pathophysiology of schizophrenia, such as the striatum. This mechanism of action holds the potential to treat not only the positive symptoms but also the negative and cognitive symptoms of schizophrenia, with a more favorable side-effect profile.

Quantitative Data for M4 Positive Allosteric Modulators

| Compound | Parameter | Value | Species | Assay |

| ML293 | EC50 | 1.3 µM | Human | M4 Receptor Activation |

| Fold-Shift | 14.6 | Human | Agonist Concentration-Response Curve | |

| Intravenous Clearance | 11.6 mL/min/kg | Rat | In vivo Pharmacokinetics | |

| Brain Concentration (10 mg/kg, PO, 1h) | 10.3 µM | Rat | In vivo Pharmacokinetics | |

| Brain:Plasma Ratio | 0.85 | Rat | In vivo Pharmacokinetics |

Key Experimental Protocols

The following sections detail standardized protocols for preclinical assays commonly used to evaluate the antipsychotic-like properties of M4 PAMs like this compound.

Amphetamine-Induced Hyperlocomotion

This model is a widely accepted preclinical screen for antipsychotic activity, as hyperactivity induced by amphetamine is linked to the positive symptoms of schizophrenia.

Objective: To assess the ability of this compound to reverse amphetamine-induced hyperlocomotion in rodents.

Materials:

-

This compound

-

d-amphetamine sulfate

-

Vehicle (e.g., 20% β-cyclodextrin)

-

Male rats (e.g., Sprague-Dawley) or mice

-

Open-field activity chambers equipped with infrared beams

Procedure:

-

Habituation: Acclimate the animals to the activity chambers for a set period (e.g., 60 minutes) for at least two consecutive days prior to the experiment.

-

Administration: On the test day, administer the vehicle or varying doses of this compound via an appropriate route (e.g., intraperitoneal injection).

-

Pre-treatment Period: Allow a pre-treatment time (e.g., 30 minutes) for the compound to reach effective concentrations in the central nervous system.

-

Amphetamine Challenge: Administer d-amphetamine (e.g., 1.5 mg/kg, subcutaneous) to induce hyperlocomotion.

-

Data Collection: Immediately place the animals back into the activity chambers and record locomotor activity (e.g., distance traveled, beam breaks) for a specified duration (e.g., 90 minutes).

-

Analysis: Compare the locomotor activity of the this compound-treated groups to the vehicle-treated, amphetamine-challenged group. A significant reduction in locomotion indicates antipsychotic-like efficacy.

In Vivo Microdialysis for Striatal Dopamine Measurement

This technique allows for the direct measurement of extracellular dopamine levels in specific brain regions, providing a neurochemical correlate for the behavioral effects observed.

Objective: To determine the effect of this compound on extracellular dopamine levels in the striatum.

Materials:

-

This compound

-

Vehicle

-

Male rats

-

Stereotaxic apparatus

-

Microdialysis probes

-

Perfusion pump and fraction collector

-

High-performance liquid chromatography with electrochemical detection (HPLC-ECD) system

-

Artificial cerebrospinal fluid (aCSF)

Procedure:

-

Surgical Implantation: Under anesthesia, surgically implant a guide cannula targeting the striatum (e.g., nucleus accumbens or caudate-putamen) of each rat using stereotaxic coordinates. Allow for a post-operative recovery period.

-

Probe Insertion: On the day of the experiment, insert a microdialysis probe through the guide cannula.

-

Baseline Collection: Perfuse the probe with aCSF at a constant flow rate (e.g., 1-2 µL/min) and collect baseline dialysate samples at regular intervals (e.g., every 20 minutes) until a stable baseline of dopamine is established.

-

Compound Administration: Administer this compound or vehicle.

-

Post-Administration Collection: Continue to collect dialysate samples for a defined period to monitor changes in dopamine levels.

-

Sample Analysis: Analyze the dialysate samples for dopamine content using HPLC-ECD.

-

Data Analysis: Express the post-administration dopamine levels as a percentage of the baseline and compare the effects of this compound to the vehicle control.

Signaling Pathways and Mechanisms of Action

The antipsychotic-like effects of this compound are believed to be mediated through the allosteric potentiation of acetylcholine's action at the M4 muscarinic receptor, which in turn modulates striatal dopamine release. The following diagrams illustrate the proposed signaling pathways and experimental workflows.

Caption: Proposed signaling pathway of this compound action.

Caption: Experimental workflow for preclinical evaluation.

Conclusion

This compound and other selective M4 PAMs represent a promising, mechanistically novel approach for the treatment of schizophrenia. Their ability to modulate dopamine signaling indirectly through the potentiation of endogenous acetylcholine offers the potential for a broad spectrum of efficacy with an improved safety profile. The experimental protocols and conceptual frameworks presented in this guide provide a foundation for researchers to further investigate the therapeutic potential of this compound and advance the development of this exciting new class of antipsychotic agents.

Methodological & Application

Application Notes and Protocols for In Vivo Studies of VU0238441

For Researchers, Scientists, and Drug Development Professionals

Introduction

VU0238441 is a positive allosteric modulator (PAM) of muscarinic acetylcholine (B1216132) receptors (mAChRs), exhibiting activity across multiple subtypes (M1, M2, M3, and M5). As a pan-mAChR PAM, this compound holds potential for investigating the in vivo roles of muscarinic receptor signaling in various physiological and pathological processes, particularly within the central nervous system (CNS). Preclinical in vivo studies are crucial for evaluating the therapeutic potential and safety profile of novel compounds like this compound.

These application notes provide detailed protocols for conducting in vivo studies to assess the efficacy of this compound in rodent models of cognitive impairment and psychosis. The protocols are based on established methodologies for evaluating muscarinic receptor modulators. It is important to note that specific experimental parameters may require optimization for this compound.

Quantitative Data Summary

Currently, there is a lack of publicly available in vivo quantitative data specifically for this compound. The following tables are provided as templates for researchers to structure and present their data upon completion of the described experimental protocols.

Table 1: Effect of this compound on Scopolamine-Induced Cognitive Impairment in the Novel Object Recognition Test

| Treatment Group | Dose (mg/kg) | N | Discrimination Index (Mean ± SEM) | p-value vs. Vehicle + Scopolamine (B1681570) |

| Vehicle + Saline | - | |||

| Vehicle + Scopolamine | - | |||

| This compound + Scopolamine | ||||

| This compound + Scopolamine | ||||

| This compound + Scopolamine |

Table 2: Effect of this compound on Amphetamine-Induced Hyperlocomotion

| Treatment Group | Dose (mg/kg) | N | Total Locomotor Activity (Beam Breaks/60 min; Mean ± SEM) | % Inhibition of Amphetamine Response | p-value vs. Vehicle + Amphetamine |

| Vehicle + Saline | - | N/A | |||

| Vehicle + Amphetamine | - | 0% | |||

| This compound + Amphetamine | |||||

| This compound + Amphetamine | |||||

| This compound + Amphetamine |

Experimental Protocols

Protocol 1: Evaluation of this compound in a Rodent Model of Cognitive Impairment (Novel Object Recognition Test)

This protocol is designed to assess the ability of this compound to reverse cognitive deficits induced by the muscarinic receptor antagonist, scopolamine.

Materials:

-

This compound

-

Scopolamine hydrobromide

-

Vehicle (e.g., 20% β-cyclodextrin in saline)

-

Male C57BL/6J mice (8-10 weeks old)

-

Open field arena (e.g., 50 cm x 50 cm x 40 cm)

-

Two identical objects (e.g., small glass bottles, metal cubes)

-

One novel object, distinct from the familiar objects in shape and texture

-

Video tracking software

Procedure:

-

Habituation:

-

Handle the mice for 5 minutes per day for 3 consecutive days prior to the experiment.

-

On the day before the test, allow each mouse to explore the empty open field arena for 10 minutes.

-

-

Drug Administration:

-

On the test day, administer this compound (e.g., 1, 3, 10 mg/kg, intraperitoneally - i.p.) or vehicle.

-

30 minutes after this compound administration, administer scopolamine (e.g., 1 mg/kg, i.p.) or saline.

-

-

Training Phase (T1):

-

30 minutes after scopolamine/saline injection, place the mouse in the arena containing two identical familiar objects.

-

Allow the mouse to explore the objects for 10 minutes.

-

Record the exploration time for each object using video tracking software. Exploration is defined as the nose of the mouse being within 2 cm of the object.

-

-

Inter-trial Interval:

-

Return the mouse to its home cage for a 1-hour interval.

-

-

Test Phase (T2):

-

Place the mouse back into the arena, where one of the familiar objects has been replaced by a novel object.

-

Allow the mouse to explore for 5 minutes.

-

Record the exploration time for the familiar (F) and novel (N) objects.

-

Data Analysis:

-

Calculate the Discrimination Index (DI) for the test phase: DI = (Time exploring novel object - Time exploring familiar object) / (Total exploration time).

-

Analyze the data using a one-way ANOVA followed by a post-hoc test (e.g., Dunnett's test) to compare the this compound-treated groups to the vehicle + scopolamine group.

Protocol 2: Assessment of Antipsychotic-like Activity of this compound (Amphetamine-Induced Hyperlocomotion)

This protocol evaluates the potential of this compound to attenuate the psychostimulant effects of amphetamine, a preclinical model relevant to psychosis.

Materials:

-

This compound

-

D-amphetamine sulfate

-

Vehicle (e.g., 20% β-cyclodextrin in saline)

-

Male Sprague-Dawley rats (250-300 g)

-

Locomotor activity chambers equipped with infrared beams

Procedure:

-

Habituation:

-

On two consecutive days prior to the test day, place the rats in the locomotor activity chambers for 60 minutes to acclimate them to the environment.

-

-

Drug Administration:

-

On the test day, administer this compound (e.g., 3, 10, 30 mg/kg, i.p.) or vehicle.

-

30 minutes after this compound administration, administer D-amphetamine (e.g., 1.5 mg/kg, i.p.) or saline.

-

-

Locomotor Activity Recording:

-

Immediately after the amphetamine/saline injection, place the rats in the locomotor activity chambers.

-

Record locomotor activity (e.g., total beam breaks) for 60 minutes.

-

Data Analysis:

-

Calculate the total locomotor activity for each treatment group.

-

Analyze the data using a one-way ANOVA followed by a post-hoc test (e.g., Dunnett's test) to compare the this compound-treated groups to the vehicle + amphetamine group.

-

Calculate the percentage inhibition of the amphetamine response for each dose of this compound.

Signaling Pathway and Experimental Workflow Diagrams

techniques for dissolving VU0238441 for experiments

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the dissolution of VU0238441, a pan-muscarinic acetylcholine (B1216132) receptor (mAChR) positive allosteric modulator, for use in a variety of experimental settings. Adherence to these guidelines will help ensure the accurate and reproducible application of this compound in your research.

Physicochemical Properties and Solubility

This compound is an important tool for studying the function of muscarinic acetylcholine receptors.[1] It acts as a positive allosteric modulator for M1, M2, M3, and M5 receptors, with EC50 values of 3.2 µM, 2.8 µM, 2.2 µM, and 2.1 µM, respectively, and is less active on M4 receptors (>10 µM).[1] To facilitate its use in experimental assays, it is crucial to prepare stock solutions of known concentrations.

Table 1: Physicochemical and Solubility Data for this compound

| Property | Value | Source |

| Molecular Formula | C₁₆H₉ClF₃NO₂ | [2][3] |

| Molecular Weight | 339.70 g/mol | [3] |

| Appearance | Solid, Brown to red | [3] |

| Solubility in DMSO | 125 mg/mL (367.97 mM) | [3] |

Note: The solubility in DMSO may be affected by the hygroscopic nature of DMSO; it is recommended to use newly opened, anhydrous DMSO for the best results.[3] Ultrasonic treatment may be required to fully dissolve the compound.[3]

Experimental Protocols

Protocol 1: Preparation of a High-Concentration Stock Solution in DMSO

This protocol describes the preparation of a 100 mM stock solution of this compound in dimethyl sulfoxide (B87167) (DMSO).

Materials:

-

This compound solid compound

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Sterile microcentrifuge tubes or vials

-

Calibrated micropipettes

-

Vortex mixer

-

Ultrasonic bath (optional)

-

Analytical balance

Procedure:

-

Calculate the required mass of this compound. To prepare 1 mL of a 100 mM stock solution, the required mass can be calculated using the following formula: Mass (mg) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol ) x 1000 (mg/g) Mass (mg) = 0.1 mol/L x 0.001 L x 339.70 g/mol x 1000 mg/g = 33.97 mg

-

Weigh the this compound. Carefully weigh out 33.97 mg of this compound on an analytical balance and transfer it to a sterile microcentrifuge tube.

-

Add DMSO. Add 1 mL of anhydrous DMSO to the microcentrifuge tube containing the this compound.

-

Dissolve the compound. Vortex the tube vigorously for 1-2 minutes. If the compound does not fully dissolve, sonicate the tube in an ultrasonic bath for 5-10 minutes. Visually inspect the solution to ensure that all solid particles have dissolved.

-

Storage. Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for up to one month or at -80°C for up to six months.[1]

Protocol 2: Preparation of Working Solutions for In Vitro Assays

This protocol describes the dilution of the high-concentration DMSO stock solution to prepare working solutions for use in cell-based assays or other in vitro experiments.

Materials:

-

100 mM this compound stock solution in DMSO

-

Appropriate aqueous buffer or cell culture medium (e.g., PBS, DMEM)

-

Sterile microcentrifuge tubes or multi-well plates

-

Calibrated micropipettes

Procedure:

-

Determine the final desired concentration. For example, to prepare a 10 µM working solution.

-

Perform serial dilutions. It is recommended to perform serial dilutions to achieve the final concentration accurately.

-

Step 1: Intermediate Dilution. Prepare a 1 mM intermediate solution by diluting the 100 mM stock solution 1:100. For example, add 2 µL of the 100 mM stock to 198 µL of the desired aqueous buffer.

-

Step 2: Final Dilution. Prepare the 10 µM working solution by diluting the 1 mM intermediate solution 1:100. For example, add 5 µL of the 1 mM intermediate solution to 495 µL of the aqueous buffer.

-

-

Mix thoroughly. Gently vortex or pipette up and down to ensure the working solution is homogeneous.

-

Final DMSO Concentration. It is crucial to keep the final concentration of DMSO in the assay low (typically <0.5%) to avoid solvent-induced artifacts. Calculate the final DMSO concentration in your working solution to ensure it is within an acceptable range for your specific experiment.

-

Use immediately. It is recommended to prepare fresh working solutions for each experiment.

Visualizing the Workflow

The following diagrams illustrate the key processes described in the protocols.

Caption: Workflow for preparing this compound solutions.

Caption: Simplified signaling pathway of mAChRs with this compound.

References

Application Notes and Protocols for M1 Positive Allosteric Modulators in Behavioral Assays

Disclaimer: Information regarding the specific compound VU0238441 was not available in the public domain at the time of this writing. The following application notes and protocols are based on the established characteristics and experimental data of other well-studied M1 muscarinic acetylcholine (B1216132) receptor positive allosteric modulators (PAMs), such as VU0453595, PQCA, and VU0486846. These compounds serve as representative examples for researchers interested in evaluating the behavioral effects of novel M1 PAMs.

Introduction

The M1 muscarinic acetylcholine receptor (mAChR) is a critical therapeutic target for cognitive impairments associated with neuropsychiatric and neurodegenerative disorders like schizophrenia and Alzheimer's disease.[1][2] Direct agonists for the M1 receptor have been challenging to develop due to adverse effects. M1 positive allosteric modulators (PAMs) offer a more refined approach by enhancing the receptor's response to the endogenous neurotransmitter, acetylcholine, rather than directly activating it.[1] This mechanism is thought to provide a more temporally and spatially precise modulation of M1 signaling, potentially leading to a better therapeutic window. M1 PAMs that lack intrinsic agonist activity may offer an optimal profile for enhancing cognitive function while minimizing the risk of adverse effects like seizures.[1][2]

These application notes provide an overview and detailed protocols for utilizing M1 PAMs in preclinical behavioral assays to assess their potential as cognitive enhancers and antipsychotics.

Data Presentation

The following tables summarize quantitative data for representative M1 PAMs from preclinical behavioral studies.

Table 1: Efficacy of M1 PAMs in Cognitive Enhancement Assays

| Compound | Animal Model | Behavioral Assay | Dosing Regimen | Key Findings | Reference |

| VU0453595 | Mouse | Novel Object Recognition | 10 mg/kg, i.p. | Significantly improved performance, indicating enhanced recognition memory. | [1] |

| PQCA | Rhesus Monkey | Paired-Associates Learning (PAL) | 0.03 - 0.3 mg/kg, p.o. | Attenuated scopolamine-induced deficits in a dose-dependent manner. | [3] |

| PQCA | Rhesus Monkey | Continuous-Performance Task (CPT) | 0.03 - 0.3 mg/kg, p.o. | Reversed scopolamine-induced impairments in attention. | [3] |